molecular formula C16H24N2 B8658680 1-[4-(Piperidin-1-yl)phenyl]piperidine

1-[4-(Piperidin-1-yl)phenyl]piperidine

Cat. No.: B8658680
M. Wt: 244.37 g/mol
InChI Key: UWUDSNLALSQANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-1-yl)phenyl]piperidine is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-(4-piperidin-1-ylphenyl)piperidine

InChI

InChI=1S/C16H24N2/c1-3-11-17(12-4-1)15-7-9-16(10-8-15)18-13-5-2-6-14-18/h7-10H,1-6,11-14H2

InChI Key

UWUDSNLALSQANA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring now to the drawings, and more particularly to FIG. 1, there is shown the synthesis route for preparing the dihydrochloride salt of 1,1'-para-phenylene dipiperidine. The synthesis involves the reaction between cyanide ion, piperidine, and tetrahydroquinone. The resulting yield of 1,4-dicyano-1,4-dipiperidylcyclohexane is approximately 80%. Tetrahydroquinone, cyanide, and piperidine are commercially available from Aldrich Chemical Co. Piperidine can only be obtained in compliance with federal drug enforcement law. The 1,4-dicyano-1,4-dipiperidylcyclohexane is then reacted with a Grignard reagent, phenyl magnesium bromide, which is also available from Aldrich Chemical Co. In this reaction, the Grignard reaction may cause decyanation of the dicyano compound to give a dienanmine structure which undergoes air oxidation in solution to produce 1,1'-para-phenylene dipiperidine free base. The yield is approximately 28% for the Grignard reaction. The structure of 1,1'-para-phenylene dipiperidine was confirmed by classical CHN analytical methods and modern spectral techniques such as IR and NMR. The compounds melting point and spectral properties were consistent with those reported in the literature.
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1,4-dicyano-1,4-dipiperidylcyclohexane
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Grignard reagent
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dicyano
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